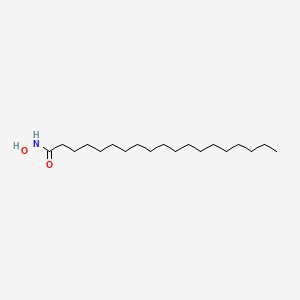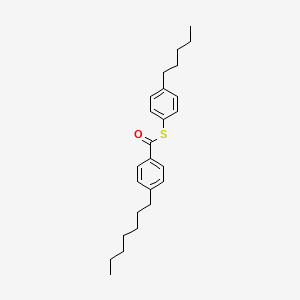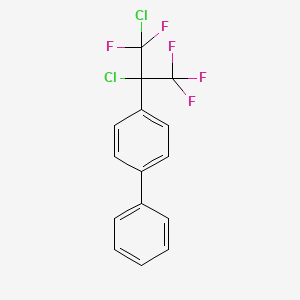
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl typically involves the reaction of biphenyl with 1,2-dichloro-1,1,3,3,3-pentafluoropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and chromatography, are employed to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex molecules.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to simpler molecules.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex biphenyl derivatives, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a wide range of halogenated biphenyl compounds.
科学的研究の応用
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It is used in the production of specialized materials, such as high-performance polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to changes in chemical or biological activity. The exact mechanism depends on the context in which the compound is used, such as in a chemical reaction or a biological system.
類似化合物との比較
Similar Compounds
1,2-Dichloro-1,1,3,3,3-pentafluoropropane: Shares a similar halogenated structure but lacks the biphenyl component.
1-chloro-4-(1,2-dichloro-1,1,3,3,3-pentafluoropropan-2-yl)benzene: Similar in structure but with a single benzene ring instead of a biphenyl.
1-[(2S)-1,2-dichloro-1,1,3,3,3-pentafluoropropan-2-yl]-4-fluorobenzene: Contains a fluorine atom in addition to the halogenated propyl group.
Uniqueness
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl is unique due to its biphenyl structure combined with multiple halogen atoms. This combination imparts distinctive chemical properties, making it valuable for specific applications that require stability and reactivity.
特性
CAS番号 |
61628-81-7 |
|---|---|
分子式 |
C15H9Cl2F5 |
分子量 |
355.1 g/mol |
IUPAC名 |
1-(1,2-dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C15H9Cl2F5/c16-13(14(17,18)19,15(20,21)22)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChIキー |
OFYUKIYJOCSBGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


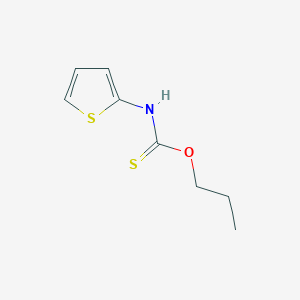

![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
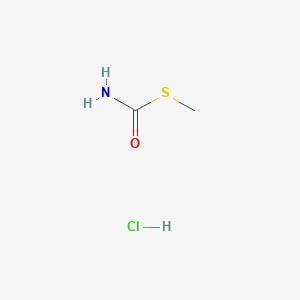
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)
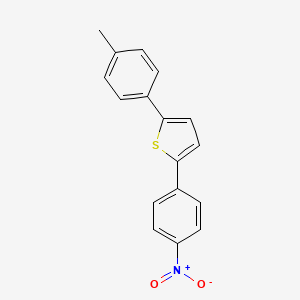
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)
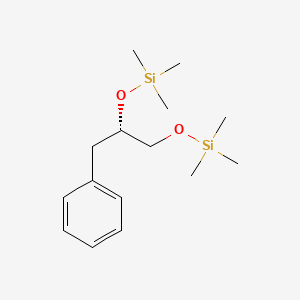
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)

![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)
